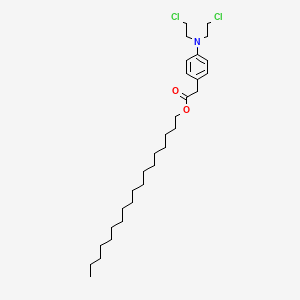
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester is a chemical compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to an aminophenyl group, which is further substituted with bis(2-chloroethyl) groups and an octadecyl ester chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester typically involves multiple steps. One common approach is to start with the acylation of 2-(N,N-bis(2-chloroethyl)aminophenyl)acetic acid using octadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bis(2-chloroethyl) groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and drug delivery systems.
Industry: The compound is utilized in the formulation of specialty coatings and surfactants.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester involves its interaction with cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester
Uniqueness
The octadecyl ester variant is unique due to its longer alkyl chain, which imparts different solubility and membrane interaction properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring enhanced hydrophobic interactions and stability.
Propiedades
Número CAS |
66232-30-2 |
|---|---|
Fórmula molecular |
C30H51Cl2NO2 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
octadecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C30H51Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-35-30(34)27-28-18-20-29(21-19-28)33(24-22-31)25-23-32/h18-21H,2-17,22-27H2,1H3 |
Clave InChI |
XHDQZPFSXMCVDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




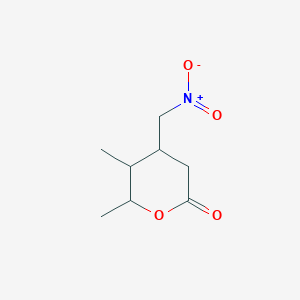
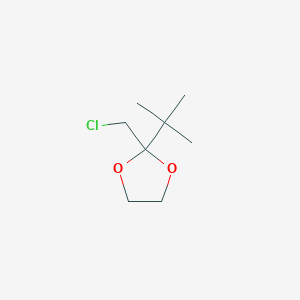
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
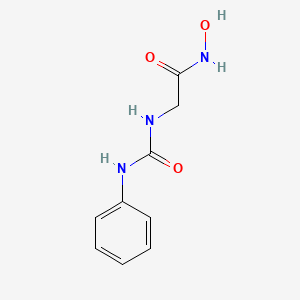
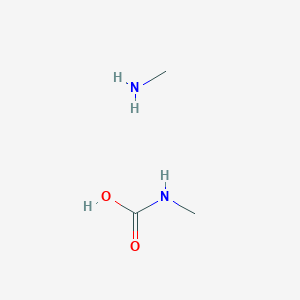
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
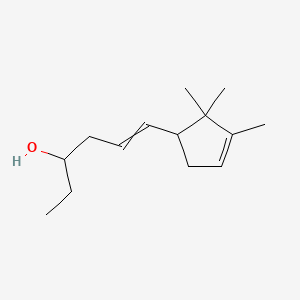
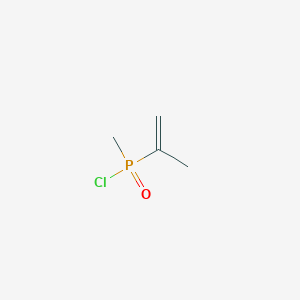
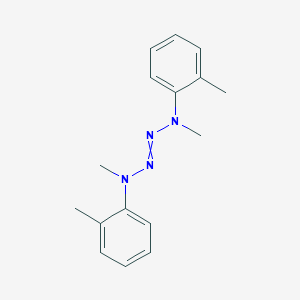
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
